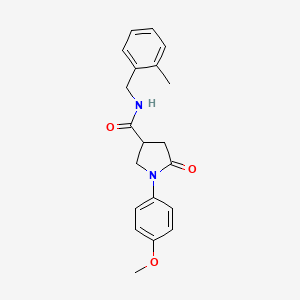

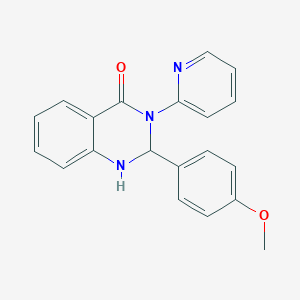

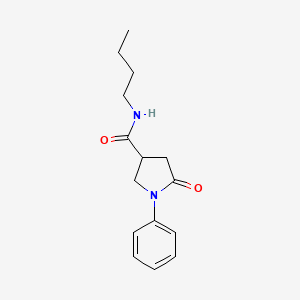

![molecular formula C16H12N4OS B4014307 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4014307.png)

2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-benzimidazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures similar to our compound of interest, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by subsequent modifications. For instance, Salahuddin et al. (2014) described the synthesis of 1,3,4-oxadiazole derivatives from Schiff base formation and subsequent reactions, showcasing a methodology that could be adapted for the synthesis of 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-benzimidazole (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using techniques such as NMR and IR spectroscopy. Li Ying-jun (2012) conducted a detailed NMR study on a novel oxadiazole derivative containing a benzimidazole moiety, demonstrating the utility of these techniques in identifying structural features and isomer ratios (Li Ying-jun, 2012).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

- 2-Methylbenzimidazole derivatives, including structures similar to the compound , have been synthesized and tested for antimicrobial activity against various bacteria, mold, and yeast. These studies indicate potential uses in battling microbial infections (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

- Oxadiazole derivatives bearing benzimidazole moieties have been synthesized and their antimicrobial activities tested, showing promising results (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).

Anti-cancer Potential

- Benzimidazole derivatives, which include the oxadiazole group, have been synthesized and tested for anticancer properties. These compounds have shown activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Industrial Applications

- Some benzimidazole derivatives have been evaluated as inhibitors for mild steel corrosion in acidic solutions. This suggests potential industrial applications in protecting metals from corrosion, particularly in harsh chemical environments (Yadav, Behera, Kumar, & Sinha, 2013).

Antioxidant Properties

- Benzimidazole derivatives, including those with oxadiazole groups, have been synthesized and evaluated for their antioxidant properties, particularly in inhibiting lipid peroxidation in the liver. This indicates a potential role in combating oxidative stress-related diseases (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Angiotensin II Receptor Antagonistic Activities

- Some benzimidazole derivatives containing oxadiazole structures have been synthesized and shown to have angiotensin II receptor antagonistic activities. This suggests their potential use in treating cardiovascular diseases (Kohara, Kubo, Imamiya, Wada, Inada, & Naka, 1996).

Propiedades

IUPAC Name |

5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4OS/c1-2-6-11(7-3-1)15-19-14(21-20-15)10-22-16-17-12-8-4-5-9-13(12)18-16/h1-9H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOZLIVIQCRWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

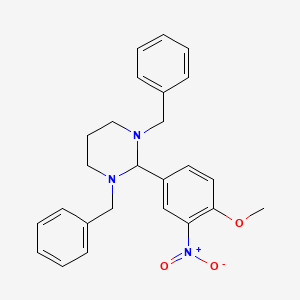

![1-(1,3-benzodioxol-5-yl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B4014257.png)

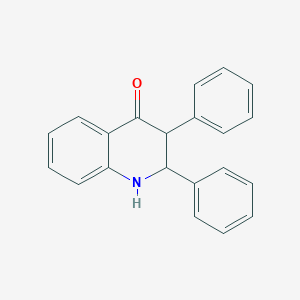

![5,5-dimethyl-1'-(1-piperidinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4014261.png)

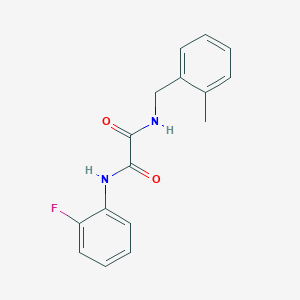

![N-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4014271.png)

![2-{[4-allyl-5-(diphenylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4014298.png)

![5-bromo-N-[2-(4-morpholinyl)ethyl]nicotinamide hydrochloride](/img/structure/B4014329.png)